

N-Acetylglycine-d5 supplier and purchasing information

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Compound of Interest		
Compound Name:	N-Acetylglycine-d5	
Cat. No.:	B1450727	Get Quote

N-Acetylglycine-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Acetylglycine-d5**, a deuterated stable isotope-labeled compound. It is intended to serve as a comprehensive resource for researchers in various scientific fields, particularly those engaged in drug development and metabolomics. This document outlines key purchasing information from various suppliers, details its primary applications, and provides an exemplary experimental protocol for its use in quantitative analysis.

Introduction to N-Acetylglycine-d5

N-Acetylglycine-d5 is the deuterated form of N-Acetylglycine, a minor constituent found in numerous foods. In the realm of scientific research, its deuterated analogue serves as an invaluable tool, primarily as an internal standard for quantitative analyses using mass spectrometry (MS) techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] The substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher mass but nearly identical physicochemical properties to its non-labeled counterpart. This characteristic allows it to mimic the behavior of the analyte of interest during sample preparation and analysis, thereby enabling accurate



quantification by correcting for variations in extraction efficiency, matrix effects, and instrument response.

Supplier and Purchasing Information

A variety of chemical suppliers offer **N-Acetylglycine-d5** for research purposes. The following table summarizes key purchasing information from several reputable vendors to facilitate easy comparison for procurement.

Supplier	Catalog Number	CAS Number	Purity	Available Quantities
MedchemExpres s	HY-Y0069S	1219805-82-9	>98%	1 mg, 5 mg, 10 mg
Sigma-Aldrich (AA BLOCKS)	AABH9A221DBA	1219805-82-9	98%	Inquire
Peptidequotes (Gentaur)	1219805-82-9	Not Specified	25 mg	
Toronto Research Chemicals	1219805-82-9	Not Specified	Inquire	
Cayman Chemical	Not directly listed	Not Specified	Inquire	
Santa Cruz Biotechnology	Not directly listed	Not Specified	Inquire	

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information.

Experimental Protocol: Quantitative Analysis of a Target Analyte using N-Acetylglycine-d5 as an Internal Standard by LC-MS/MS



This section provides a detailed methodology for the quantification of a target analyte in a biological matrix (e.g., plasma) using **N-Acetylglycine-d5** as an internal standard. This protocol is a representative example and may require optimization based on the specific analyte, matrix, and instrumentation.

Materials and Reagents

- Target Analyte (non-labeled)
- N-Acetylglycine-d5 (Internal Standard, IS)
- LC-MS grade water
- LC-MS grade acetonitrile (ACN)
- LC-MS grade methanol (MeOH)
- Formic acid (FA)
- Biological matrix (e.g., blank human plasma)
- Microcentrifuge tubes
- Pipettes and tips
- Vortex mixer
- Centrifuge
- LC-MS/MS system (e.g., a UHPLC coupled to a triple quadrupole mass spectrometer)

Preparation of Stock and Working Solutions

- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve N Acetylglycine-d5 in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.



- Analyte Working Solutions (for calibration curve): Serially dilute the analyte stock solution
 with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions at
 concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of
 quantification (ULOQ).
- Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution
 with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein
 precipitation.

Sample Preparation (Protein Precipitation)

- Aliquot 50 μL of the biological matrix (blank plasma for calibration standards and quality controls, or study samples) into microcentrifuge tubes.
- For the calibration curve, spike 5 μL of the appropriate analyte working solution into the blank plasma samples. For quality control (QC) samples, spike at low, medium, and high concentrations. For blank samples, add 5 μL of the 50:50 acetonitrile/water mixture.
- Add 150 μL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except for the blank matrix samples (to which 150 μL of acetonitrile without IS is added).
- Vortex mix all tubes for 30 seconds to precipitate proteins.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

- LC Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and IS, and then re-equilibrate.



- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer: Operate in positive or negative electrospray ionization (ESI) mode, depending on the analyte's properties.
- Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-toproduct ion transitions for both the analyte and **N-Acetylglycine-d5**.

Data Analysis

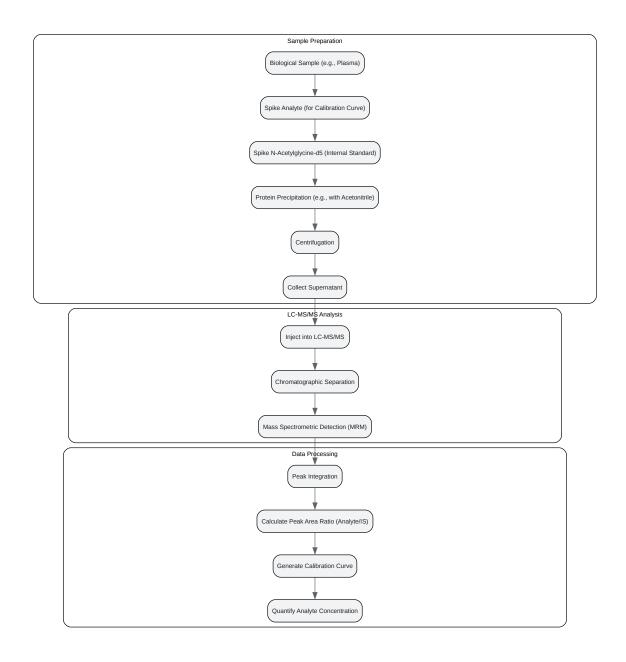
- Integrate the peak areas for the analyte and the internal standard.
- Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
- Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
- Use the calibration curve to determine the concentration of the analyte in the QC and study samples.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative LC-MS/MS experiment.





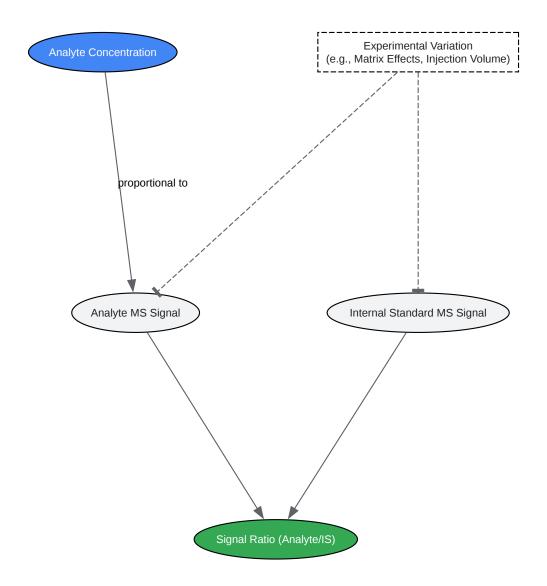
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Workflow for quantitative analysis using a deuterated internal standard.

Logical Relationship in Internal Standard-Based Quantification



The core principle of using an internal standard is based on the logical relationship that the ratio of the analyte signal to the internal standard signal is proportional to the analyte's concentration. This relationship holds true even when experimental variations affect the absolute signals of both compounds.



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Logical relationship in internal standard-based quantification.

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References

- 1. medchemexpress.com [medchemexpress.com]
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